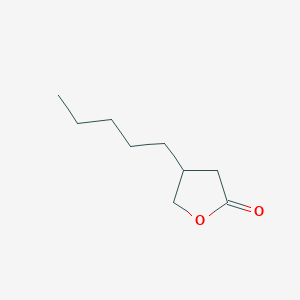
4-Pentyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-Pentyloxolan-2-one involves the cyclization of 5-hydroxydecanoic acid. This reaction typically occurs under acidic conditions, where the hydroxyl group reacts with the carboxylic acid group to form the lactone ring. The reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through the hydrogenation of 4-pentenoic acid followed by cyclization. This method is preferred due to its high yield and purity. The reaction conditions involve the use of a hydrogenation catalyst such as palladium on carbon and a suitable solvent like ethanol.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pentyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the lactone ring can yield the corresponding diol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group under acidic or basic conditions.
Major Products Formed
Oxidation: Nonanoic acid.
Reduction: 5-hydroxydecanoic acid.
Substitution: Various substituted lactones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Pentyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: It is used in the flavor and fragrance industry as a flavoring agent and in the production of perfumes and cosmetics.
Wirkmechanismus
The mechanism of action of 4-Pentyloxolan-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, in biological systems, it can interact with membrane proteins, altering their function and leading to changes in cellular processes. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gamma-Nonanolactone:
Dihydro-5-pentyl-2(3H)-furanone: Another lactone with similar chemical properties and applications.
4-Nonanolactone: A related compound with a similar lactone ring structure.
Uniqueness
4-Pentyloxolan-2-one is unique due to its specific odor profile and its widespread occurrence in natural sources. Its ability to impart a creamy and coconut-like flavor makes it particularly valuable in the food and fragrance industries. Additionally, its versatility in chemical reactions and potential biological activities further distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
55881-98-6 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
4-pentyloxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-8-6-9(10)11-7-8/h8H,2-7H2,1H3 |
InChI-Schlüssel |
KLOKEKBLBOCWBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CC(=O)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene](/img/structure/B14630512.png)
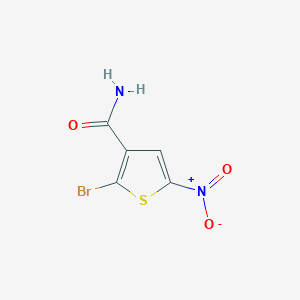
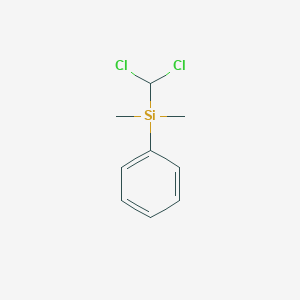
![3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14630533.png)
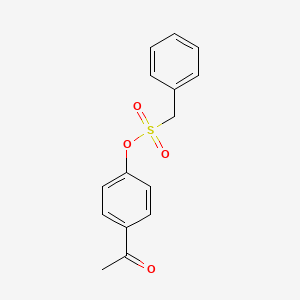
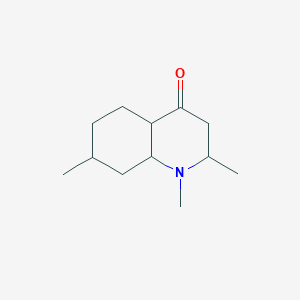
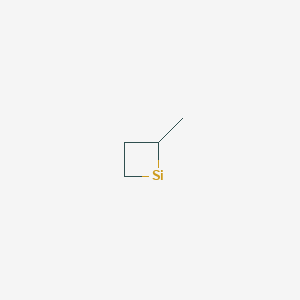
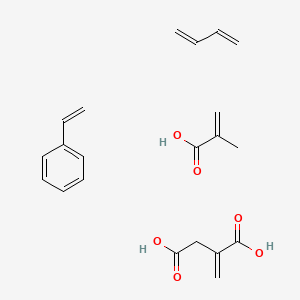
![2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14630552.png)
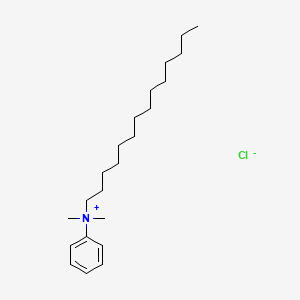


![N-(4-Bromophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630589.png)
